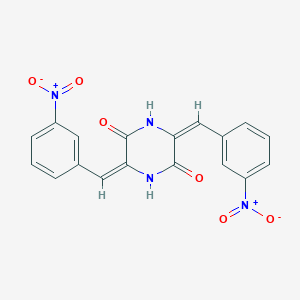
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione, commonly known as BNPP, is a synthetic compound that belongs to the family of piperazine derivatives. BNPP has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics.
Wirkmechanismus
The mechanism of action of BNPP is primarily attributed to its ability to interact with DNA topoisomerase II. BNPP binds to the enzyme's active site and inhibits its activity, leading to the accumulation of DNA double-strand breaks and cell death. In addition, BNPP can also interact with other proteins and biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and protein binding. The cytotoxicity of BNPP is primarily attributed to its ability to inhibit the activity of DNA topoisomerase II, leading to the accumulation of DNA double-strand breaks and cell death. The DNA damage caused by BNPP can also lead to various downstream effects, including apoptosis and cell cycle arrest. In addition, BNPP can also interact with various proteins and biomolecules, leading to various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BNPP has several advantages for lab experiments, including its high purity, stability, and solubility in a wide range of solvents. BNPP is also relatively easy to synthesize and can be obtained in large quantities. However, BNPP also has several limitations, including its cytotoxicity, which can limit its use in certain experiments. In addition, BNPP can also exhibit non-specific binding to biomolecules, leading to potential artifacts in experiments.
Zukünftige Richtungen
There are several future directions for the study of BNPP, including the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, BNPP can also be used as a model compound to study the binding interactions between proteins and ligands, leading to the development of more effective drugs. Furthermore, BNPP can also be used as a fluorescent probe to study the structural and functional properties of biomolecules. Finally, the potential application of BNPP in other scientific research fields, such as materials science and nanotechnology, should also be explored.
Synthesemethoden
BNPP can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2,5-piperazinedione in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the synthesized BNPP can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
BNPP has been studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, BNPP has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II, a crucial enzyme involved in DNA replication and transcription. In biochemistry, BNPP has been used as a fluorescent probe to study the binding interactions between proteins and ligands. In biophysics, BNPP has been used as a model compound to study the thermodynamic and kinetic properties of ligand-receptor interactions.
Eigenschaften
Produktname |
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione |
|---|---|
Molekularformel |
C18H12N4O6 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
(3E,6E)-3,6-bis[(3-nitrophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-3-1-5-13(7-11)21(25)26)19-18(24)16(20-17)10-12-4-2-6-14(8-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ |
InChI-Schlüssel |
PWNGPZUJGFNYEJ-KAVGSWPWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC2=O |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)



![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)


![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)